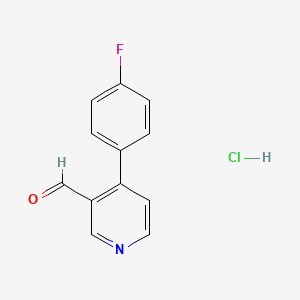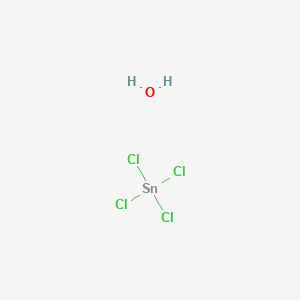![molecular formula C10H15BrN2O2 B8638592 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is an organic compound that features a bromine atom, a tetrahydropyran group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole typically involves the reaction of 4-bromo-1H-imidazole with 2-(tetrahydro-pyran-2-yloxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.
Hydrolysis: The tetrahydropyran group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding alcohol derived from the tetrahydropyran group.
Applications De Recherche Scientifique
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and tetrahydropyran group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromotetrahydropyran: This compound shares the bromine and tetrahydropyran groups but lacks the imidazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group and a tetrahydropyran ring.
Uniqueness
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring makes it particularly valuable in biological research and pharmaceutical development.
Propriétés
Formule moléculaire |
C10H15BrN2O2 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole |
InChI |
InChI=1S/C10H15BrN2O2/c11-9-7-13(8-12-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 |
Clé InChI |
ABUOGHFRDGOJHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCN2C=C(N=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)

![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)

![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
